

A Comparative Analysis of the Cytotoxic Effects of Streptolysin O and Streptolysin S

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Streptolysin O

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two key virulence factors produced by *Streptococcus pyogenes*: **Streptolysin O** (SLO) and Streptolysin S (SLS). The information presented herein is supported by experimental data to assist researchers in understanding their distinct and overlapping roles in bacterial pathogenesis and to provide a foundation for the development of novel therapeutics.

General Characteristics

Streptolysin O and Streptolysin S are both potent cytolysins that contribute to the virulence of Group A *Streptococcus*, yet they differ significantly in their biochemical properties and immunological profiles.

Feature	Streptolysin O (SLO)	Streptolysin S (SLS)
Oxygen Stability	Oxygen-labile; active only in a reduced state[1]	Oxygen-stable[2][1]
Antigenicity	Highly antigenic; elicits an antibody response (Anti-Streptolysin O, ASO)[2][1]	Non-antigenic due to its small size[3][4]
Molecular Nature	Protein exotoxin, member of the cholesterol-dependent cytolysin (CDC) family[1][5]	Small, post-translationally modified peptide exotoxin[6]
Primary Function	Pore-forming toxin leading to cell lysis[5][7]	Pore-forming toxin leading to cell lysis and a major contributor to β -hemolysis[1][8]

Mechanism of Cytotoxicity

Both toxins exert their cytotoxic effects primarily by disrupting the integrity of the host cell membrane through pore formation, albeit through different mechanisms and with different consequences.

Streptolysin O (SLO): SLO belongs to the family of cholesterol-dependent cytolysins. Its cytotoxic mechanism involves binding to cholesterol in the host cell membrane, followed by oligomerization to form large transmembrane pores, which can be up to 30 nm in diameter[5][7]. This pore formation leads to a loss of osmotic integrity and subsequent cell lysis. Beyond direct lysis, SLO can also facilitate the translocation of other bacterial effector proteins, such as NAD-glycohydrolase (NADase), into the host cell cytoplasm. This translocation contributes to cytotoxicity by depleting cellular NAD⁺ and ATP, ultimately leading to cell death[9][10].

Streptolysin S (SLS): The precise mechanism of SLS-mediated pore formation is less well understood compared to SLO. It is known to cause membrane damage and subsequent osmotic lysis[3]. SLS has been shown to induce a form of programmed cell death, described as oncosis or programmed necrosis, in various cell types, including keratinocytes and macrophages. This process is characterized by cell swelling and loss of membrane integrity. More recently, it has been suggested that SLS may target the sodium-bicarbonate

cotransporter NBCn1 in keratinocytes, leading to a disruption of pH homeostasis and contributing to its cytotoxic and inflammatory effects[8].

Cellular Targets and In Vitro Cytotoxicity

SLO and SLS exhibit both overlapping and distinct target cell specificities. The following table summarizes some of the reported cytotoxic effects on different cell types.

Cell Type	Streptolysin O (SLO) Effect	Streptolysin S (SLS) Effect	Supporting Data
Erythrocytes	Potent hemolytic activity	Major contributor to β -hemolysis on blood agar[1][8]	One unit of SLO is defined as the amount causing 50% lysis of a 2% red blood cell suspension in 30 minutes at 37°C.
Keratinocytes	Induces cell lysis. Can also facilitate apoptosis[11][12].	Induces programmed necrosis and inflammatory signaling[6][11][12].	In one study, after 24 hours of exposure to GAS, trypan blue uptake was observed in $63.2\% \pm 18.6\%$ of cells exposed to an SLS-deficient strain (expressing SLO) and $39.3\% \pm 6.7\%$ of cells exposed to an SLO-deficient strain (expressing SLS)[3].
Polymorphonuclear Leukocytes (PMNs)	Causes lysis, which can impair phagocytic killing of bacteria[11][12].	Less pronounced effect on PMN lysis compared to SLO in some studies[11][12].	Bacterial production of SLO, but not SLS, was shown to impair PMN killing of acapsular <i>S. pyogenes</i> [3].
Macrophages	Can induce oncosis or apoptosis[3].	Induces programmed cell death[3][6].	Both SLO and SLS are implicated in the induction of programmed cell death in macrophages[3].
Myocardial Cells	Cytotoxic effects have been reported[2][4].	Cytotoxic effects have been reported[4].	

Platelets	Can be affected by SLO's pore-forming activity[2].	Can be affected by SLS's cytotoxic activity[4].
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Signaling Pathways

At sublethal concentrations, both SLO and SLS can act as signaling molecules, triggering intracellular cascades that contribute to the host inflammatory response and cell fate decisions.

Streptolysin O (SLO):

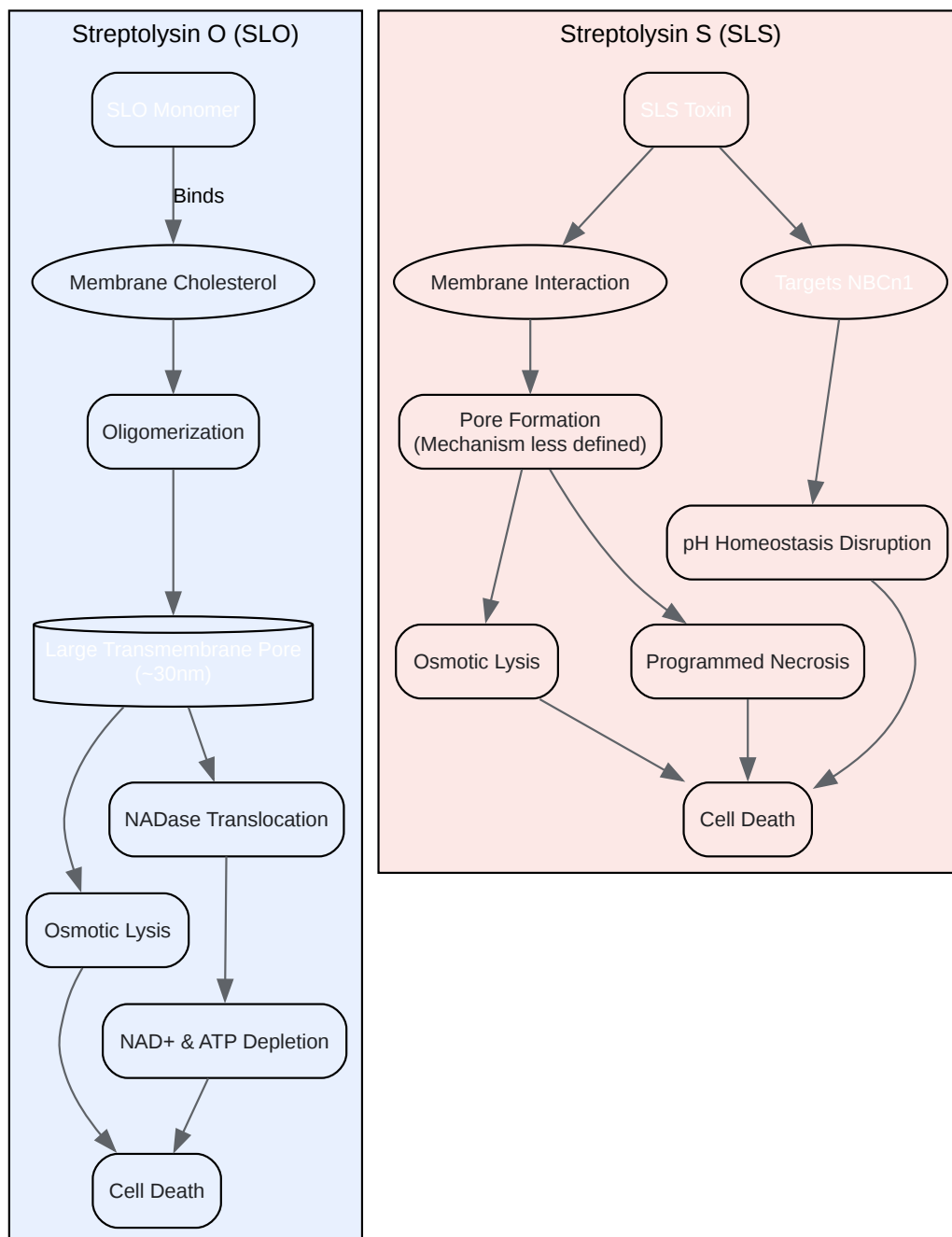
- **p38 Mitogen-Activated Protein Kinase (MAPK) Pathway:** Sublethal doses of SLO can activate the p38 MAPK pathway in various cell types, including mast cells, leading to the production of pro-inflammatory cytokines like TNF- α .
- **NF- κ B Pathway:** SLO-induced membrane permeabilization can lead to the activation of the NF- κ B signaling pathway, resulting in the release of cytokines such as IL-6 and IL-8.
- **Inflammasome Activation:** SLO-mediated pore formation can trigger the activation of the inflammasome in macrophages, leading to the processing and release of IL-1 β [13].

Streptolysin S (SLS):

- **p38 Mitogen-Activated Protein Kinase (MAPK) Pathway:** Similar to SLO, SLS can induce the activation of the p38 MAPK pathway in keratinocytes, contributing to programmed cell death[6].
- **NF- κ B Pathway:** SLS has been shown to promote NF- κ B signaling in epithelial cells[6].
- **Akt Signaling:** SLS can dampen the pro-survival Akt signaling pathway in keratinocytes, further promoting cell death[6].

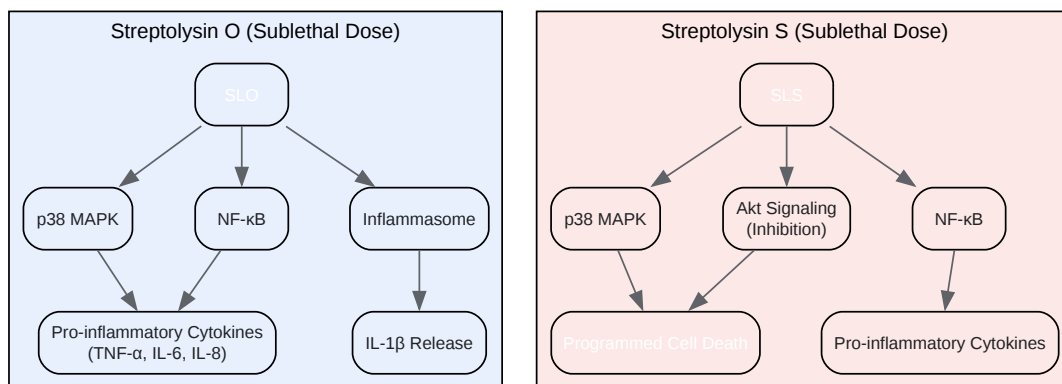
Mandatory Visualizations

Comparative Cytotoxicity Mechanisms of SLO and SLS

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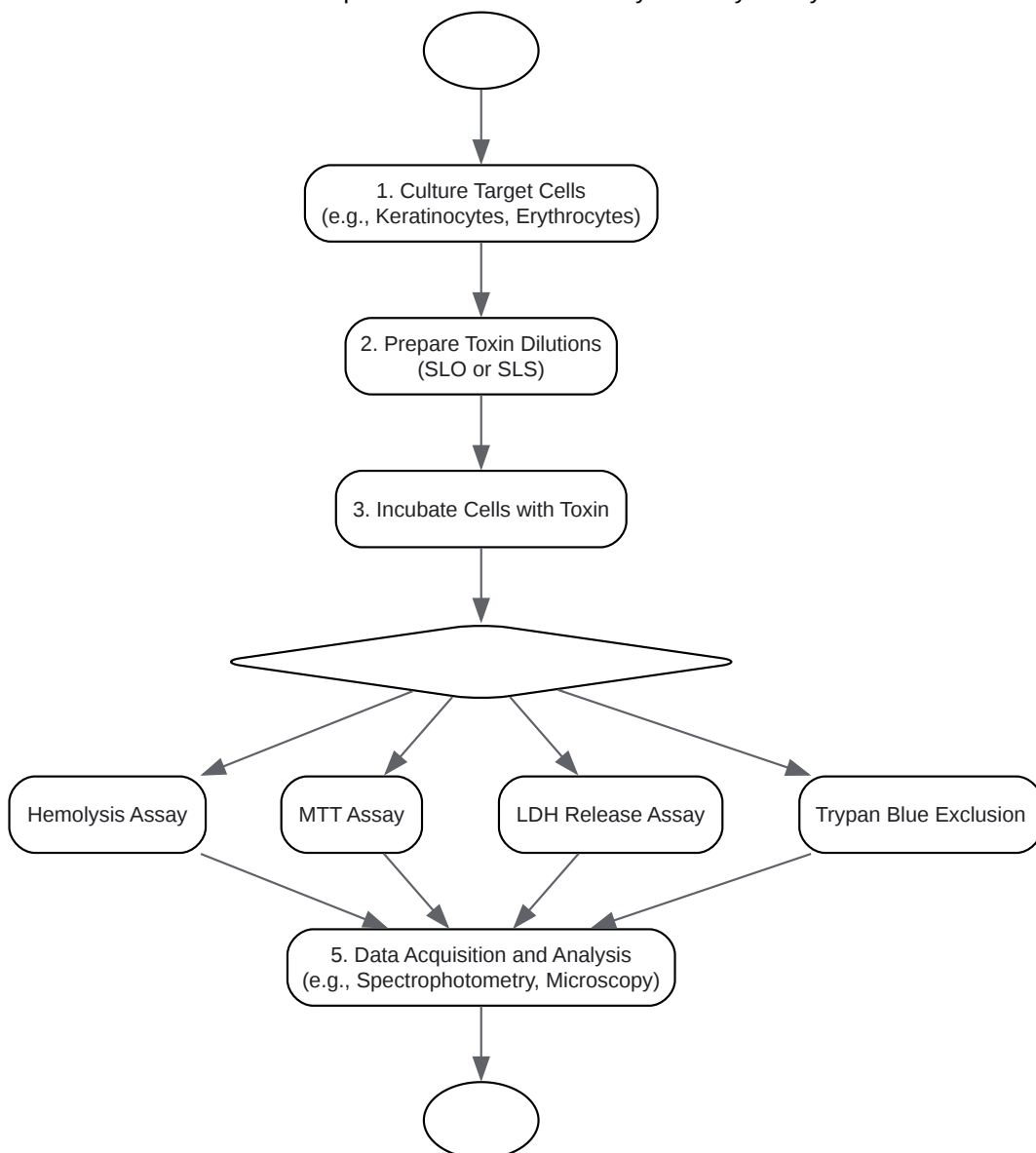
Caption: Mechanisms of SLO and SLS cytotoxicity.

Signaling Pathways Activated by SLO and SLS

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Caption: Signaling pathways activated by SLO and SLS.

General Experimental Workflow for Cytotoxicity Assays

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- To cite this document: BenchChem. [A Comparative Analysis of the Cytotoxic Effects of Streptolysin O and Streptolysin S]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611045#comparing-the-cytotoxic-effects-of-streptolysin-o-and-streptolysin-s]

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